tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate: is an organic compound with the molecular formula C14H23N3O2 It is a derivative of azepane and pyrazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate typically involves multi-step reactions. One common approach includes the following steps:
Formation of the azepane ring: Starting from a suitable azepane precursor, the azepane ring is constructed through cyclization reactions.
Introduction of the pyrazole moiety: The pyrazole ring is introduced via a condensation reaction with a suitable pyrazole precursor.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or azepane ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or azepane derivatives.
Scientific Research Applications
Chemistry: : tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of bioactive molecules and drug candidates.
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound in medicinal chemistry for the development of new drugs.
Industry: : In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is unique due to its combination of the azepane and pyrazole rings, which provides distinct structural and electronic properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic regions, making it suitable for specific applications in drug design and material science.
Properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCEDVVICPVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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